4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-fluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide often involves multi-step chemical reactions that introduce functional groups such as fluoro, methoxy, and sulfonamide onto the benzene ring. Techniques such as electrophilic fluorination using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst have been explored for introducing fluorine atoms into organic molecules (Xu Yi et al., 2020).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied through crystallographic methods. These studies reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the supramolecular architecture of these compounds (V. Z. Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including those structurally related to this compound, participate in various chemical reactions that highlight their reactivity and functional group transformations. For instance, N-demethylation reactions utilizing N-fluorobenzenesulfonimide under copper catalysis demonstrate the compound's ability to undergo transformation under specific conditions (Xu Yi et al., 2020).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility and melting points, are crucial for their application in various fields. These properties are often influenced by the molecular structure and the presence of specific functional groups. For example, the crystallographic study of N-(4-fluorobenzoyl)-benzenesulfonamide revealed insights into its packing patterns and intermolecular interactions, which are closely related to its physical properties (P. A. Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the nature of their functional groups. Studies on the interaction of sulfonamides with metals, as well as their behavior in electrophilic substitution reactions, provide valuable information on their chemical behavior (H. Coleman et al., 2010).
properties
IUPAC Name |
4-fluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-13-18(7-8-19(14)20)26(23,24)21-15-3-5-16(6-4-15)22-11-9-17(25-2)10-12-22/h3-8,13,17,21H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBICZOQDFELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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